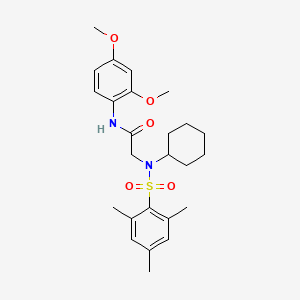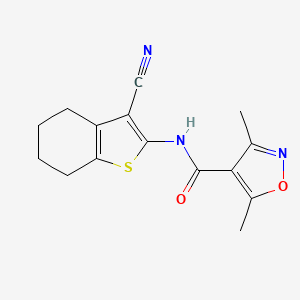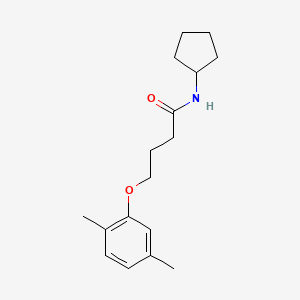![molecular formula C13H12N4OS B4717460 6-[(2-phenylethyl)sulfanyl]-7H-purin-2-ol](/img/structure/B4717460.png)
6-[(2-phenylethyl)sulfanyl]-7H-purin-2-ol
Vue d'ensemble
Description
6-[(2-phenylethyl)sulfanyl]-7H-purin-2-ol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a phenylethyl sulfanyl group attached to the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-phenylethyl)sulfanyl]-7H-purin-2-ol typically involves the reaction of 6-chloropurine with 2-phenylethyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the phenylethyl sulfanyl group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2-phenylethyl)sulfanyl]-7H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The phenylethyl sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-[(2-phenylethyl)sulfanyl]-7H-purin-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as MTH1, which is involved in cancer cell metabolism.
Biochemistry: The compound is used in the study of purine metabolism and its role in cellular processes.
Pharmacology: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industrial Applications: It is explored for its use in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 6-[(2-phenylethyl)sulfanyl]-7H-purin-2-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme MTH1, which prevents the incorporation of oxidized nucleotides into DNA, thereby reducing oxidative stress in cancer cells . The compound binds to the active site of the enzyme, blocking its activity and leading to the accumulation of damaged nucleotides, which can induce cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[(2-phenylethyl)sulfanyl]-7H-purin-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-hydroxylphenethyl sulfanyl-oxopyrimidines: These compounds have similar sulfanyl and phenylethyl groups but differ in the core structure.
Uniqueness
6-[(2-phenylethyl)sulfanyl]-7H-purin-2-ol is unique due to its specific interaction with the MTH1 enzyme, making it a promising candidate for targeted cancer therapy. Its structural features allow for selective binding and inhibition, distinguishing it from other purine derivatives and sulfanyl compounds.
Propriétés
IUPAC Name |
6-(2-phenylethylsulfanyl)-3,7-dihydropurin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-13-16-11-10(14-8-15-11)12(17-13)19-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWMEVGIBHEXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC(=O)NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4717391.png)
![2-({5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE](/img/structure/B4717392.png)


![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B4717402.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B4717408.png)
![2-[4-[(2,4-dimethoxy-3-methylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B4717414.png)
![N-[1-(4-propylphenyl)ethyl]oxolane-2-carboxamide](/img/structure/B4717421.png)


![ethyl 4-benzyl-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4717444.png)
![7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4717452.png)
![N-[4-(2-{2-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]hydrazino}-2-oxoethoxy)phenyl]acetamide](/img/structure/B4717453.png)
![3-[4-(cyclohexylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4717454.png)
